1-(4-bromophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone -

1-(4-bromophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

Catalog Number: EVT-3858260
CAS Number:
Molecular Formula: C16H11BrN2O3S
Molecular Weight: 391.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol: This can be achieved by reacting 4-hydroxybenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide [].
  • Reaction with 2-bromo-1-(4-bromophenyl)ethanone: The synthesized 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol can be reacted with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base like potassium carbonate in a suitable solvent like acetone []. This reaction forms the thioether linkage, leading to the formation of the target compound.
Mechanism of Action
  • Inhibition of specific enzymes: Oxadiazole derivatives have been reported to inhibit various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and acetylcholinesterase (AChE) [, ].
  • Interaction with DNA: Some oxadiazole compounds have been shown to interact with DNA, potentially leading to alterations in DNA replication and transcription processes [].
  • Antioxidant activity: Certain oxadiazole derivatives exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative stress [, ].

N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives

  • Compound Description: This group of compounds, particularly DK-IB, DK-IC, DK-IG, and DK-IH, exhibited notable antifungal activity comparable to the reference drug ketoconazole. They were synthesized through the condensation of substituted aromatic aldehydes with N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides. []
  • Relevance: These compounds, like the target compound, contain a 1,3,4-oxadiazole ring system. They also share a similar substitution pattern on the phenyl ring directly attached to the oxadiazole ring. The presence of a halogen (bromine) in both the target compound and these derivatives highlights a potential structure-activity relationship related to antifungal properties. []

2-(5-Aryl-1,3,4-oxadiazol-2-yl thio)propanoic Acids

  • Compound Description: This class of compounds demonstrated antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus in vitro. []
  • Relevance: The core structure of these compounds, 2-(5-aryl-1,3,4-oxadiazol-2-yl thio)propanoic acid, is closely related to the target compound. The shared features include the 1,3,4-oxadiazole ring and the thioether linkage. The primary difference lies in the propanoic acid substituent in these related compounds compared to the ethanone substituent in the target compound. []

1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

  • Compound Description: This compound, containing a 1,3,4-oxadiazole ring and two chloro-substituted phenyl rings, was investigated for its crystal structure and intermolecular interactions using Hirshfeld surface analysis. []
  • Relevance: The structural similarity to 1-(4-bromophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is evident in the presence of the 1,3,4-oxadiazole ring, the thioether linker, and the ethanone substituent. The key difference lies in the halogen substituents on the phenyl rings; this compound has chlorine atoms, whereas the target compound has a bromine and a hydroxyl group. []

1-(4-Methoxyphenyl)-2-((5-(1-(Naphthalene-1-Yloxy) Ethyl)-[1,3,4]-Oxadiazol-2-Yl)Sulfanyl)Ethanoe

  • Compound Description: This novel heterocyclic compound, synthesized and characterized using spectroscopic techniques, demonstrated interesting optical and thermal properties. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring, the thioether linker, and the ethanone substituent with the target compound, 1-(4-bromophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone. The main difference lies in the aromatic substituents on the oxadiazole ring. This comparison highlights how structural modifications can be used to tune the physicochemical properties of 1,3,4-oxadiazole derivatives. []

α-[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide

  • Compound Description: This compound exhibited in vitro activity against Mycobacterium tuberculosis. Related derivatives, including 4-allyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetyl}-thiosemicarbazide, were also investigated for their antituberculosis potential. []
  • Relevance: The structural similarity to 1-(4-bromophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is in the shared 1,3,4-oxadiazole ring and the thioether linker. The presence of a furan ring in this compound instead of the substituted phenyl ring in the target compound highlights the diversity of potential substituents on the oxadiazole core while retaining biological activity. []

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

  • Compound Description: These compounds, synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide precursors, were characterized using spectroscopic techniques, including IR, 1H NMR, 13C NMR, and HR-MS. []
  • Relevance: Although structurally distinct from the target compound, this group of compounds emphasizes the significance of the 1,3,4-oxadiazole ring system, particularly with a bromine substituent on a phenyl ring, in medicinal chemistry. These compounds provide further evidence for the potential of exploring structural modifications around the 1,3,4-oxadiazole core for various pharmacological applications. []

2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone

  • Compound Description: This compound, synthesized by reacting 5-[(1H-1,2,4-triazol-1-yl)meth­yl]-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichloro­phen­yl)ethanone, was investigated for its crystal structure, revealing weak intermolecular C—H⋯N hydrogen bonds contributing to its packing. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring, the thioether linker, and the ethanone substituent with the target compound. The inclusion of a triazole ring in this structure adds another dimension to the exploration of heterocyclic modifications. The presence of chlorine atoms, while different from the bromine and hydroxyl substituents in the target compound, suggests the potential importance of halogen substitution in these types of molecules. []

1-{5- Aryl- 2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone Derivatives

  • Compound Description: This series of compounds, synthesized from various carbohydrazides and 4-fluorophenyl thiophene-2-carboxaldehyde, were evaluated for their in vitro anticancer properties against various cancer cell lines, including HepG2, HeLa, MCF7, and Caco-2. []
  • Relevance: While these compounds do not possess the same core structure as the target compound, they highlight the broader application of 1,3,4-oxadiazole derivatives in medicinal chemistry, specifically their potential as anticancer agents. The incorporation of a thiophene ring in this series, compared to the phenyl rings in the target compound, showcases the exploration of different aromatic systems within this class of molecules. []

Properties

Product Name

1-(4-bromophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

IUPAC Name

1-(4-bromophenyl)-2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

Molecular Formula

C16H11BrN2O3S

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C16H11BrN2O3S/c17-12-5-1-10(2-6-12)14(21)9-23-16-19-18-15(22-16)11-3-7-13(20)8-4-11/h1-8,20H,9H2

InChI Key

NOKDRJBDFDIKLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.